molecular formula C4H7BrMg B1587994 1-Methyl-1-propenylmagnesium bromide CAS No. 85676-85-3

1-Methyl-1-propenylmagnesium bromide

Cat. No.: B1587994
CAS No.: 85676-85-3
M. Wt: 159.31 g/mol
InChI Key: FGYXQBPXHQHYNU-UHFFFAOYSA-M
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Description

1-Methyl-1-propenylmagnesium bromide: is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is typically available as a solution in tetrahydrofuran. The compound has the molecular formula CH₃CH=C(CH₃)MgBr and is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-propenylmagnesium bromide is prepared by the reaction of 1-bromo-1-propene with magnesium in the presence of anhydrous tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is often purified and standardized to ensure consistent quality and concentration.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-propenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in substitution reactions with halides and other electrophiles.

    Coupling Reactions: Used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous tetrahydrofuran.

    Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Formed from coupling reactions.

Scientific Research Applications

1-Methyl-1-propenylmagnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

    Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.

    Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: Applied in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 1-methyl-1-propenylmagnesium bromide involves its role as a nucleophile. The compound donates its electron-rich carbon-magnesium bond to electrophilic centers, such as carbonyl groups, facilitating the formation of new carbon-carbon bonds. This nucleophilic addition is a key step in many organic synthesis reactions.

Comparison with Similar Compounds

  • Isopropenylmagnesium bromide
  • 2-Methyl-1-propenylmagnesium bromide
  • 1-Propynylmagnesium bromide

Comparison: 1-Methyl-1-propenylmagnesium bromide is unique due to its specific structure, which provides distinct reactivity compared to other Grignard reagents. For example, isopropenylmagnesium bromide has a similar structure but differs in the position of the double bond, affecting its reactivity and the types of products formed. Similarly, 2-methyl-1-propenylmagnesium bromide and 1-propynylmagnesium bromide have different substituents and bonding arrangements, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

magnesium;but-2-ene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYXQBPXHQHYNU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=[C-]C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85676-85-3
Record name 1-Methyl-1-propenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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